molecular formula C9H14F3NO B2359411 3-(2-Azabicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol CAS No. 1341548-87-5

3-(2-Azabicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B2359411
CAS No.: 1341548-87-5
M. Wt: 209.212
InChI Key: RQGQBVUYZDIRRJ-UHFFFAOYSA-N
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Description

3-(2-Azabicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol is a compound that features a bicyclic structure with a nitrogen atom and a trifluoromethyl group.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Azabicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the trifluoromethyl group and the bicyclic structure influences the reactivity of the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, N-hydroxyphthalimide esters, and various oxidizing and reducing agents. The reaction conditions often involve mild temperatures and the use of organic solvents .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes yields oxygenated 2-azabicyclo[2.2.1]heptanes .

Scientific Research Applications

3-(2-Azabicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol has significant potential in scientific research applications. In medicinal chemistry, it serves as a key synthetic intermediate in the total synthesis of various bioactive molecules. Its unique structure makes it a valuable scaffold for drug discovery . Additionally, the compound’s reactivity and functionalization potential make it useful in synthetic organic chemistry for the development of new synthetic methodologies .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-(2-Azabicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol include other bicyclic structures such as 2-azabicyclo[3.2.1]octane and 2,7-diazabicyclo[2.2.1]heptane . These compounds share similar structural features but differ in their specific ring sizes and functional groups.

Uniqueness: The uniqueness of this compound lies in its combination of a bicyclic structure with a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(2-azabicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO/c10-9(11,12)8(14)5-13-4-6-1-2-7(13)3-6/h6-8,14H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGQBVUYZDIRRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2CC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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